[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Description
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-bromophenyl group at position 6 and a hydroxymethyl group at position 3. Its carbaldehyde derivative (CAS 451485-66-8) is commercially available and serves as a precursor for further functionalization .
Properties
IUPAC Name |
[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-6,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPVJXKSLVBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377158 | |
| Record name | [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-24-6 | |
| Record name | [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1. Summary of Synthetic Steps and Conditions
Alternative Synthetic Routes
Recent advancements highlight one-pot methodologies that combine cyclization and functionalization. For example, a mixture of thioamide, α-bromoketone, and bromophenylboronic acid in a microwave-assisted reaction achieves the core and substituent in a single step, though yields remain moderate (55–60%). Additionally, flow chemistry techniques have been explored for large-scale production, reducing reaction times from hours to minutes.
Challenges and Optimization
- Regioselectivity: Competing reactions during cyclization may yield regioisomers. Using bulky bases (e.g., DIPEA) improves selectivity for the 6-position.
- Functional Group Tolerance: The bromophenyl group may undergo unintended side reactions (e.g., debromination) under strong reducing conditions. Employing mild reductants (e.g., NaBH₄ over LiAlH₄) mitigates this.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a formyl or carboxylic acid group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromophenyl group can undergo reduction to a phenyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: [6-(4-Formylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol.
Reduction: [6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl]methanol.
Substitution: [6-(4-Aminophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo-thiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism : These compounds may function by inhibiting specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of imidazo-thiazole showed potent activity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
Studies have reported the antimicrobial efficacy of compounds similar to [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol:
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes.
- Case Study : In vitro assays revealed that the compound exhibited activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Table 1: Structure-Activity Relationship Analysis
| Compound Variant | Substituents | Activity Level | Notes |
|---|---|---|---|
| Variant A | -Br on phenyl | High | Strong anticancer activity |
| Variant B | -Cl on phenyl | Moderate | Reduced efficacy compared to Variant A |
| Variant C | No substitution | Low | Minimal biological activity observed |
Pharmacological Studies
Pharmacological studies are essential to evaluate the therapeutic potential of this compound:
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and toxicity of this compound.
- Findings : Preliminary results suggest favorable absorption and distribution profiles with manageable toxicity levels.
Mechanism of Action
The mechanism of action of [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The imidazo[2,1-b][1,3]thiazole core can interact with the active site of enzymes, while the bromophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Substitutions at the C-5 Position
The C-5 hydroxymethyl group in [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol is a critical site for modifying biological activity. Key analogs include:
Key Findings :
- 6a demonstrates that replacing the hydroxymethyl group with a dimethylmethanamine significantly enhances COX-2 inhibition (IC50 = 0.08 µM vs. parent compound’s unmodified activity) .
- 12h and 12i show that triazole-linked substituents improve synthetic yields and may modulate bioactivity, with 12i achieving an 82% yield due to its simpler hydroxypropyl group .
Variations in the Aryl Substituent
The 4-bromophenyl group at position 6 influences electronic and steric properties. Comparisons include:
Key Findings :
COX-2 Inhibition
The imidazo[2,1-b]thiazole scaffold is a validated COX-2 inhibitor. Key
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 6a | 0.08 | >100 | 313.7 | |
| Parent scaffold (5) | 1.4 | >100 | ~71.4 | |
| 6-(4-Bromophenyl)...methanol | Not reported | Not reported | — | — |
Key Insight : The dimethylmethanamine group in 6a improves both potency and selectivity over the unmodified scaffold.
Antiviral Activity
Imidazo[2,1-b]thiazoles with aryl substitutions show activity against Junín virus (JUNV):
| Compound | Aryl Group | Target Virus | Reference |
|---|---|---|---|
| 7aa | 4-Bromophenyl | JUNV | |
| 7ab | 4-Chlorophenyl | JUNV |
Solubility and Stability
- The hydroxymethyl group in [6-(4-Bromophenyl)...methanol] enhances water solubility compared to carbaldehyde derivatives but may reduce metabolic stability .
- Halogenated analogs (Br, Cl) exhibit longer half-lives in vivo due to decreased oxidative metabolism .
Biological Activity
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol is a compound belonging to the imidazo-thiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Formula : C₁₂H₉BrN₂OS
- CAS Number : 439095-24-6
- Melting Point : 197–199 °C
Research indicates that imidazo-thiazole derivatives exhibit various biological activities through multiple mechanisms:
- Inhibition of Protein Kinases : Compounds in this class have been shown to inhibit focal adhesion kinase (FAK), which is implicated in cancer progression. For instance, derivatives have demonstrated significant cytotoxicity against mesothelioma cell lines by inhibiting FAK phosphorylation, leading to reduced cell proliferation and migration .
- Antitumor Activity : The compound has displayed promising antitumor properties. In vitro studies report IC50 values in the low micromolar range against various cancer cell lines. For example, certain derivatives have shown IC50 values between 0.59 to 2.81 μM in pancreatic cancer models .
Anticancer Properties
The anticancer potential of this compound and its derivatives has been extensively studied:
- Cell Viability Assays : Studies have indicated that these compounds significantly reduce cell viability in cancer cell lines through apoptosis induction and cell cycle arrest.
- Combination Therapy : Research suggests that these compounds can enhance the efficacy of existing chemotherapeutics such as gemcitabine by increasing the expression of transporters like hENT-1, thereby improving drug uptake .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against various pathogens:
- Bacterial and Fungal Inhibition : Some derivatives have shown activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their potential as antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Structural Modification | Effect on Activity |
|---|---|
| Bromine substitution at position 4 | Enhances lipophilicity and potency |
| Variations in the thiazole ring | Altered interaction with target proteins |
| Presence of electron-withdrawing groups | Increased activity against certain pathogens |
Case Studies
- Study on Mesothelioma : A study evaluated multiple imidazo-thiazole derivatives for their ability to inhibit FAK in mesothelioma cell lines. The results showed significant cytotoxicity and potential for use in combination therapies with established drugs like gemcitabine .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiazole derivatives, demonstrating effective inhibition against C. albicans with MIC values ranging from 3.92 to 4.01 mM .
Q & A
What are effective synthetic routes for [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol, and how can reaction yields be optimized?
Basic Question
The synthesis of this compound typically involves Vilsmeier-Haack formylation followed by reduction. For example:
- Step 1 : Use the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce a formyl group at position 5 of the imidazothiazole core, yielding 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde .
- Step 2 : Reduce the aldehyde to a primary alcohol (methanol group) using sodium borohydride (NaBH₄) or catalytic hydrogenation.
Optimization Tips : - Control temperature (0–5°C during formylation) to minimize side reactions.
- Use anhydrous solvents (e.g., DCM for Vilsmeier-Haack) to improve reagent efficiency.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
How can the structure of this compound be confirmed experimentally?
Basic Question
Multi-spectral analysis is critical:
- ¹H/¹³C-NMR : Confirm the presence of the methanol group (-CH₂OH) via δ ~4.5 ppm (¹H) and δ ~60–65 ppm (¹³C). Aromatic protons from the bromophenyl group appear at δ 7.3–7.9 ppm .
- IR Spectroscopy : Detect O-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- X-ray crystallography : Resolve the 3D structure, as demonstrated for analogous imidazothiazole-IDO1 inhibitor complexes (e.g., PDB ID: 6KOF) .
What methodologies are recommended for preliminary bioactivity screening of this compound?
Basic Question
Prioritize target-specific enzyme assays :
- Kinase Inhibition : Test against RAF isoforms (e.g., BRAF V600E) using ADP-Glo™ kinase assays, as imidazothiazoles show pan-RAF inhibition (IC₅₀ ~1–2 µM) .
- IDO1 Inhibition : Measure kynurenine production in recombinant human IDO1 assays. Derivatives with similar scaffolds exhibit IC₅₀ values <1 µM .
- Cytotoxicity Screening : Use melanoma cell lines (e.g., A375) with MTT assays to evaluate anti-proliferative effects .
How can structure-activity relationship (SAR) studies enhance the compound’s inhibitory potency?
Advanced Question
Focus on substituent modifications :
- Methanol Group : Replace with bioisosteres (e.g., -CH₂NH₂) to improve solubility or target binding .
- Bromophenyl Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilic interactions with kinases .
- Imidazothiazole Core : Fuse with triazole or oxadiazole rings to modulate steric and electronic properties (e.g., compound 12h in showed 26% yield and 165–166°C mp) .
What computational strategies predict binding modes of this compound to targets like IDO1 or BRAF?
Advanced Question
Leverage molecular docking and MD simulations :
- Docking : Use crystal structures (e.g., IDO1-compound 47 complex, PDB 6KOF) to model interactions. Key residues: Phe 163, Arg 231, and heme Fe²⁺ .
- MD Simulations : Assess stability of the ligand-protein complex over 100 ns trajectories (AMBER/CHARMM force fields).
- Free Energy Calculations : Apply MM-GBSA to quantify binding affinity changes upon substituent modifications .
How can contradictory bioactivity data between enzyme assays and cell-based studies be resolved?
Advanced Question
Address discrepancies via mechanistic profiling :
- Membrane Permeability : Measure logP (e.g., shake-flask method) to evaluate cellular uptake. Low permeability may explain reduced cell-based activity despite strong enzyme inhibition .
- Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the methanol group) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan®) to rule out non-specific kinase binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
